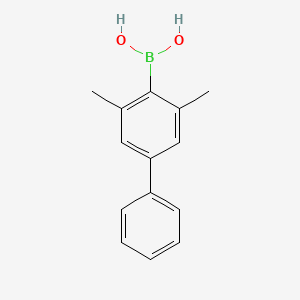

3,5-Dimethylbiphenyl-4-ylboronic acid

Description

BenchChem offers high-quality 3,5-Dimethylbiphenyl-4-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethylbiphenyl-4-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2,6-dimethyl-4-phenylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO2/c1-10-8-13(12-6-4-3-5-7-12)9-11(2)14(10)15(16)17/h3-9,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWCSCZDKPGJSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)C2=CC=CC=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,5-Dimethylbiphenyl-4-ylboronic acid CAS number

An In-Depth Technical Guide to 3,5-Dimethylbiphenyl-4-ylboronic acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, application, and technical nuances of 3,5-Dimethylbiphenyl-4-ylboronic acid. As a pivotal building block in modern organic synthesis, its strategic application can unlock novel molecular architectures for next-generation therapeutics.

Core Introduction and Strategic Importance

3,5-Dimethylbiphenyl-4-ylboronic acid, identified by the CAS Number 1057654-43-9 , is a specialized arylboronic acid.[1] Its structure is unique for two key reasons that drive its utility in drug discovery:

-

The Biphenyl Scaffold: Biaryl motifs are privileged structures in medicinal chemistry, forming the core of numerous approved drugs. They provide a rigid, well-defined three-dimensional structure that can effectively orient functional groups for optimal interaction with biological targets.

-

The Boronic Acid Functionality: The boronic acid group is the cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This functionality allows for the efficient and highly selective formation of carbon-carbon bonds, enabling chemists to couple the biphenyl scaffold to other complex molecular fragments.[3]

The strategic placement of the two methyl groups on one of the phenyl rings introduces steric hindrance and alters the electronic properties of the molecule. This substitution can be critical for modulating the pharmacokinetic profile (e.g., metabolic stability, solubility) of a final drug candidate and for fine-tuning the binding affinity to a target protein by exploring specific hydrophobic pockets.

Physicochemical and Safety Profile

A clear understanding of the compound's properties is essential for its effective use in experimental design.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1057654-43-9 | BLDpharm[1] |

| Molecular Formula | C₁₄H₁₅BO₂ | BLDpharm[1] |

| Molecular Weight | 226.08 g/mol | BLDpharm[1] |

| SMILES Code | OB(C1=C(C)C=C(C2=CC=CC=C2)C=C1C)O | BLDpharm[1] |

Safety and Handling: As with many boronic acids, this compound requires careful handling. It is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis Pathway: A Validated Protocol

The most reliable and common method for synthesizing substituted biphenyl boronic acids is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The following protocol outlines a robust pathway to 3,5-Dimethylbiphenyl-4-ylboronic acid.

The Causality Behind the Choice of Reagents: The synthesis involves coupling a boronic acid-containing arene with an aryl halide. For this specific target, we will couple 4-bromo-2,6-dimethylphenol (or a related protected derivative) with phenylboronic acid, followed by conversion of the hydroxyl group to a boronic acid. A more direct approach starts with a dibrominated precursor.

Experimental Protocol: Synthesis of 3,5-Dimethylbiphenyl-4-ylboronic acid

This protocol is based on established methodologies for similar transformations.[4]

Step 1: Suzuki-Miyaura Coupling to form the Biphenyl Core

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add 4-bromo-2,6-dimethylaniline (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is critical as the palladium catalyst is oxygen-sensitive.

-

Solvent and Base Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, typically Toluene/Ethanol/Water (e.g., in a 3:1:1 ratio), followed by an aqueous solution of a base like sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq). The base is essential for the transmetalation step in the catalytic cycle.

-

Reaction: Heat the mixture to reflux (typically 85-100 °C) with vigorous stirring. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,5-dimethylbiphenyl-4-amine.

Step 2: Conversion to the Boronic Acid via Sandmeyer Reaction and Borylation

-

Diazotization: Dissolve the crude 3,5-dimethylbiphenyl-4-amine from the previous step in an aqueous solution of HBF₄ or HCl at 0 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature at 0 °C. This forms the diazonium salt intermediate.

-

Borylation: In a separate flask, prepare a solution of bis(pinacolato)diboron (B₂Pin₂) and a copper catalyst in a suitable solvent. Add the freshly prepared diazonium salt solution slowly to this mixture.

-

Hydrolysis: Upon completion of the borylation, the resulting pinacol ester is hydrolyzed by stirring with an aqueous acid to yield the final product, 3,5-Dimethylbiphenyl-4-ylboronic acid.

-

Purification: The final compound is typically purified by recrystallization or column chromatography on silica gel.

Caption: Workflow for the synthesis of 3,5-Dimethylbiphenyl-4-ylboronic acid.

Core Application: The Suzuki-Miyaura Catalytic Cycle

The primary utility of 3,5-Dimethylbiphenyl-4-ylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[3] This reaction is a cornerstone of modern medicinal chemistry due to its high functional group tolerance and mild reaction conditions.[3][5]

Mechanism Pillars:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. This is the crucial step where the boronic acid reagent enters the cycle.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of boronic acids into medicinal chemistry programs has seen a dramatic increase, with several FDA-approved drugs containing this moiety.[6] While 3,5-Dimethylbiphenyl-4-ylboronic acid is a building block rather than a final drug, its role is indispensable.

-

Scaffold Hopping and Library Synthesis: This reagent allows for the rapid generation of diverse libraries of biphenyl-containing compounds. By coupling it with various (hetero)aryl halides, researchers can efficiently explore the structure-activity relationship (SAR) of a new chemical series.

-

Improving Metabolic Stability: The methyl groups at the 3 and 5 positions can shield adjacent positions on the aromatic ring from metabolic attack by cytochrome P450 enzymes, potentially increasing the half-life of a drug candidate.

-

Targeting Hydrophobic Pockets: The dimethylbiphenyl unit provides a defined hydrophobic element that can be crucial for binding to specific pockets within a protein target, enhancing potency and selectivity. Boronic acid-containing polymers have shown value in various biomedical applications, including treatments for cancer and other diseases.[7]

Conclusion

3,5-Dimethylbiphenyl-4-ylboronic acid is a high-value, specialized reagent for researchers in organic synthesis and drug discovery. Its true power is realized through its application in the Suzuki-Miyaura cross-coupling reaction, which provides a robust and versatile method for constructing complex molecular architectures.[8] A thorough understanding of its properties, synthesis, and the mechanistic underpinnings of its reactivity enables chemists to leverage this building block to its full potential in the quest for novel and effective therapeutics.

References

-

PubChem. 3,5-Dimethylphenylboronic acid | C8H11BO2 | CID 2734349. Available from: [Link]

-

PubChem. (4-Formyl-3,5-dimethoxyphenyl)boronic acid | C9H11BO5 | CID 72698460. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

-

MDPI. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. (2023-05-31). Available from: [Link]

- Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

PubMed. Design and discovery of boronic acid drugs. (2020-06-01). Available from: [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Available from: [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

-

Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. Available from: [Link]

-

ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. Available from: [Link]

-

Macmillan Group. B-Alkyl Suzuki Couplings. (2005-02-16). Available from: [Link]

-

ResearchGate. Biomedical applications of boronic acid polymers. (2025-08-06). Available from: [Link]

-

PubChem. 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | C11H18BNO3 | CID 2758656. Available from: [Link]

-

YouTube. Suzuki cross-coupling reaction. (2020-02-13). Available from: [Link]

-

PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

Sources

- 1. 1057654-43-9|(3,5-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

A Technical Guide to the Spectroscopic Characteristics of 3,5-Dimethylbiphenyl-4-ylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylbiphenyl-4-ylboronic acid is a bespoke chemical entity with significant potential in medicinal chemistry and organic synthesis. As a derivative of biphenyl, it serves as a valuable building block in the construction of complex molecular architectures, particularly in the synthesis of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic acid moiety imparts unique reactivity, while the dimethylbiphenyl core allows for fine-tuning of steric and electronic properties of the target molecules. This guide provides a comprehensive overview of the predicted spectroscopic data for 3,5-Dimethylbiphenyl-4-ylboronic acid, offering a foundational understanding for its identification and characterization in a research setting. Due to the limited availability of experimental spectra in the public domain, this guide leverages established spectroscopic principles and data from analogous compounds to present a robust predictive analysis.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectroscopic signals, the following numbering scheme for the atoms in 3,5-Dimethylbiphenyl-4-ylboronic acid will be used throughout this guide.

Caption: Molecular structure and atom numbering scheme for 3,5-Dimethylbiphenyl-4-ylboronic acid.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 3,5-Dimethylbiphenyl-4-ylboronic acid in a suitable solvent like DMSO-d₆ is detailed below. The broad signal of the boronic acid protons is a key diagnostic feature.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| B(OH)₂ | 8.0 - 8.5 | Broad Singlet | 2H | The acidic protons of the boronic acid group are expected to appear as a broad singlet in the downfield region. This chemical shift can be highly dependent on the solvent, concentration, and water content. |

| H-2', H-6' | 7.60 - 7.70 | Doublet (J ≈ 7-8 Hz) | 2H | These protons are ortho to the phenyl substituent and are expected to be the most deshielded of the phenyl protons, appearing as a doublet due to coupling with H-3' and H-5'. |

| H-3', H-5' | 7.40 - 7.50 | Triplet (J ≈ 7-8 Hz) | 2H | These protons are meta to the phenyl substituent and will appear as a triplet due to coupling with their neighboring ortho and para protons. |

| H-4' | 7.30 - 7.40 | Triplet (J ≈ 7-8 Hz) | 1H | The para proton of the unsubstituted phenyl ring will appear as a triplet. |

| H-2, H-6 | 7.20 - 7.30 | Singlet | 2H | These protons are on the dimethyl-substituted ring and are expected to appear as a singlet due to their symmetrical environment. |

| CH₃ | 2.30 - 2.40 | Singlet | 6H | The six protons of the two methyl groups are chemically equivalent and will appear as a sharp singlet in the upfield region. |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms of 3,5-Dimethylbiphenyl-4-ylboronic acid are presented below. The carbon atom attached to the boron (C-4) is expected to have a unique chemical shift, although it is sometimes broadened or not observed due to quadrupolar relaxation of the boron nucleus.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-4 (C-B) | 135 - 140 | The carbon atom directly attached to the boron of the boronic acid is expected to be significantly deshielded. Its signal may be broad. |

| C-1, C-1' | 140 - 145 | These are the quaternary carbons of the biphenyl linkage and are expected to be in the downfield region of the aromatic carbons. |

| C-3, C-5 | 137 - 140 | The carbon atoms bearing the methyl groups will be deshielded. |

| C-2', C-6' | 129 - 131 | These carbons are ortho to the substituted phenyl ring. |

| C-3', C-5' | 128 - 130 | These carbons are meta to the substituted phenyl ring. |

| C-4' | 127 - 129 | This is the para carbon of the unsubstituted phenyl ring. |

| C-2, C-6 | 125 - 127 | These carbons are ortho to the phenyl substituent on the dimethyl-substituted ring. |

| CH₃ | 20 - 22 | The methyl carbons are expected in the typical upfield aliphatic region. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For 3,5-Dimethylbiphenyl-4-ylboronic acid (C₁₄H₁₅BO₂), the predicted monoisotopic mass is approximately 226.11 g/mol .

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment | Rationale for Fragmentation |

| 226 | [M]⁺ | Molecular ion peak. |

| 208 | [M - H₂O]⁺ | Loss of a water molecule from the boronic acid moiety. |

| 190 | [M - 2H₂O]⁺ | Loss of a second water molecule, potentially leading to the formation of a boroxine. |

| 181 | [M - B(OH)₂]⁺ | Loss of the boronic acid group, resulting in the 3,5-dimethylbiphenyl cation. |

| 166 | [C₁₃H₁₀]⁺ | Loss of a methyl group from the 3,5-dimethylbiphenyl cation. |

| 152 | [C₁₂H₈]⁺ | Fragmentation of the biphenyl core. |

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted key IR absorption bands for 3,5-Dimethylbiphenyl-4-ylboronic acid are summarized below.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |

| 3200 - 3600 (broad) | O-H stretch | Boronic acid (-B(OH)₂) | The O-H stretching of the boronic acid group typically appears as a broad band due to hydrogen bonding. |

| 3000 - 3100 | C-H stretch | Aromatic | Characteristic C-H stretching vibrations of the aromatic rings. |

| 2850 - 3000 | C-H stretch | Methyl (-CH₃) | Symmetric and asymmetric stretching vibrations of the methyl groups. |

| 1600 - 1620 | C=C stretch | Aromatic | Aromatic ring skeletal vibrations. |

| 1320 - 1380 | B-O stretch | Boronic acid (B-O) | A strong and characteristic absorption band for the B-O single bond. |

| 1150 - 1250 | C-B stretch | Aryl-Boron (C-B) | The stretching vibration of the carbon-boron bond. |

| 690 - 900 | C-H out-of-plane bend | Aromatic | Bending vibrations characteristic of the substitution pattern on the aromatic rings. |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Dimethylbiphenyl-4-ylboronic acid in a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (Electrospray Ionization - ESI): Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through an LC system. Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap instrument) is recommended for accurate mass measurement and elemental composition determination.

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Visualization of Key Relationships

Caption: Relationship between spectroscopic techniques and the structural information they provide for 3,5-Dimethylbiphenyl-4-ylboronic acid.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data for 3,5-Dimethylbiphenyl-4-ylboronic acid. By leveraging data from analogous compounds and fundamental spectroscopic principles, this guide offers researchers a valuable tool for the identification and characterization of this important synthetic building block. The provided protocols and interpretations serve as a solid foundation for experimental work and will aid in the successful application of 3,5-Dimethylbiphenyl-4-ylboronic acid in various research and development endeavors.

References

-

PubChem. Biphenyl. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Methylbiphenyl. National Center for Biotechnology Information. [Link]

-

PubChem. 3,5-Dimethylbiphenyl. National Center for Biotechnology Information. [Link]

-

NIST. 3,3'-Dimethylbiphenyl. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric identification of organic compounds. John Wiley & Sons.

A Technical Guide to the Solubility of 3,5-Dimethylbiphenyl-4-ylboronic Acid in Organic Solvents

Introduction: The Pivotal Role of Boronic Acids in Modern Drug Discovery

Boronic acids and their derivatives have emerged as indispensable tools in the landscape of pharmaceutical research and development. Their unique chemical properties, particularly their ability to act as versatile building blocks in carbon-carbon bond-forming reactions like the Nobel Prize-winning Suzuki-Miyaura coupling, have cemented their importance.[1][2] Beyond their synthetic utility, the boronic acid moiety itself is a key pharmacophore in a number of approved drugs, such as the proteasome inhibitor bortezomib, used in cancer therapy.[1][3] The boron atom's ability to form reversible covalent bonds with biological nucleophiles allows for potent and targeted enzyme inhibition.[4]

3,5-Dimethylbiphenyl-4-ylboronic acid, with its substituted biphenyl scaffold, is a compound of significant interest for the synthesis of complex organic molecules with potential therapeutic applications. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its solubility in various organic solvents is paramount for successful process development, formulation, and purification.[3] This guide provides an in-depth technical overview of the solubility of 3,5-Dimethylbiphenyl-4-ylboronic acid, including the theoretical principles governing its dissolution, practical methods for solubility determination, and expected solubility trends in common organic solvents.

Physicochemical Properties of 3,5-Dimethylbiphenyl-4-ylboronic Acid

A foundational understanding of the physicochemical properties of 3,5-Dimethylbiphenyl-4-ylboronic acid is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅BO₂ | N/A |

| Molecular Weight | 226.08 g/mol | N/A |

| Melting Point | Not available | N/A |

| Structure | Biphenyl core with a boronic acid group at the 4-position and two methyl groups at the 3 and 5 positions. | N/A |

The presence of the nonpolar biphenyl and dimethylphenyl groups suggests a significant hydrophobic character, which will influence its solubility in organic solvents. The boronic acid group, with its hydroxyl moieties, provides a site for hydrogen bonding, which can contribute to solubility in more polar solvents.

Factors Influencing the Solubility of Arylboronic Acids

The solubility of arylboronic acids like 3,5-Dimethylbiphenyl-4-ylboronic acid is a complex interplay of several factors. A nuanced understanding of these is critical for solvent selection and process optimization.

The Challenge of Boroxine Formation

A key challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[5][6] This equilibrium between the boronic acid and its boroxine form is influenced by the solvent, temperature, and the electronic nature of the substituents on the aryl ring.[6]

Caption: Equilibrium between a boronic acid and its corresponding boroxine.

The solubility of the boroxine is often significantly different from that of the parent boronic acid, which can lead to inconsistencies and difficulties in obtaining reproducible solubility data.[6] It is crucial to be aware of this equilibrium when conducting solubility studies and to control for water content in the solvents.

Solvent Polarity and Hydrogen Bonding

The principle of "like dissolves like" is a primary determinant of solubility.[7] The solubility of an arylboronic acid in a given organic solvent is heavily influenced by the solvent's polarity.[7][8]

-

Polar Protic Solvents: Solvents like alcohols can act as both hydrogen bond donors and acceptors, and can interact favorably with the hydroxyl groups of the boronic acid. However, they can also participate in esterification reactions with the boronic acid.

-

Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF) can act as hydrogen bond acceptors.[8] Ethers and ketones, in particular, have been shown to be good solvents for phenylboronic acid.[9][10]

-

Nonpolar Solvents: Hydrocarbon solvents like hexanes and methylcyclohexane are generally poor solvents for boronic acids due to the polarity of the boronic acid group.[9][10]

Influence of Substituents

The nature and position of substituents on the biphenyl ring system of 3,5-Dimethylbiphenyl-4-ylboronic acid play a crucial role in modulating its solubility. The two methyl groups at the 3 and 5 positions increase the lipophilicity of the molecule, which would be expected to enhance its solubility in less polar organic solvents compared to an unsubstituted biphenylboronic acid.

Expected Solubility of 3,5-Dimethylbiphenyl-4-ylboronic Acid in Common Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl ether, Dioxane | High | Ethers are good hydrogen bond acceptors and can effectively solvate the boronic acid group.[9] |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | Similar to ethers, ketones are effective hydrogen bond acceptors.[9] |

| Esters | Ethyl acetate | Moderate to High | Ethyl acetate provides a balance of polarity and hydrogen bond accepting capability. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents are weakly polar and can offer moderate solubility.[9] |

| Aromatic Hydrocarbons | Toluene, Xylenes | Low to Moderate | The biphenyl core of the solute has an affinity for aromatic solvents, but the polar boronic acid group limits solubility. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols are polar protic solvents that can engage in hydrogen bonding. However, the potential for esterification exists. |

| Nonpolar Hydrocarbons | Hexanes, Heptane, Methylcyclohexane | Very Low | The significant polarity of the boronic acid functional group leads to poor compatibility with nonpolar solvents.[9] |

Experimental Determination of Solubility

Accurate determination of solubility is a critical step in process development. Two common methods are the dynamic (synthetic) method and the shake-flask method.

Dynamic (Synthetic) Method

This method involves heating a suspension of the solute in the solvent at a constant rate until complete dissolution is observed.[5][9]

Caption: Workflow for the dynamic method of solubility determination.

Detailed Protocol:

-

Sample Preparation: Accurately weigh a specific amount of 3,5-Dimethylbiphenyl-4-ylboronic acid and the chosen organic solvent into a jacketed glass vessel.

-

Heating and Stirring: The mixture is heated at a slow, controlled rate (e.g., 0.1-0.5 °C/min) with continuous and vigorous stirring to ensure thermal equilibrium.

-

Turbidity Measurement: The clarity of the solution is monitored, often with a laser or light-based probe that measures light transmission.

-

Equilibrium Point: The temperature at which the solution becomes completely clear (the disappearance of the last solid particles) is recorded as the solubility temperature for that specific concentration.

-

Data Analysis: The experiment is repeated with different compositions to construct a solubility curve.

This method is particularly useful for generating temperature-dependent solubility data but can be susceptible to issues related to the kinetics of dissolution and the potential for boroxine formation at elevated temperatures.[6]

Shake-Flask Method

The shake-flask method is a more traditional approach that measures the equilibrium solubility at a constant temperature.[11][12][13]

Detailed Protocol:

-

Sample Preparation: An excess amount of solid 3,5-Dimethylbiphenyl-4-ylboronic acid is added to a known volume of the organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., on a shaker or rotator) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

-

Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

-

Quantification: A calibration curve prepared with known concentrations of 3,5-Dimethylbiphenyl-4-ylboronic acid is used to quantify the solubility.

The shake-flask method is generally considered the "gold standard" for equilibrium solubility determination and is less prone to kinetic artifacts than the dynamic method.

Conclusion and Recommendations

A comprehensive understanding of the solubility of 3,5-Dimethylbiphenyl-4-ylboronic acid is critical for its effective use in pharmaceutical research and development. While specific quantitative data is not widely published, a strong predictive understanding can be derived from its chemical structure and the known behavior of analogous arylboronic acids.

For process development, it is anticipated that polar aprotic solvents such as THF, acetone, and ethyl acetate will be effective for dissolving 3,5-Dimethylbiphenyl-4-ylboronic acid. For purification by crystallization, a solvent system approach, perhaps using a good solvent like THF or acetone in combination with a poor solvent (anti-solvent) like heptane or water, may be effective.[14]

It is strongly recommended that experimental solubility determination be performed using a validated method, such as the shake-flask technique, to obtain precise and reliable data for key solvent systems. Careful control of temperature and consideration of the potential for boroxine formation are essential for achieving accurate and reproducible results. This empirical data will be invaluable for guiding efficient process scale-up, formulation development, and ensuring the overall quality of the final product.

References

-

Marinaro, W. A., & Stella, V. J. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]

- Domańska, U., & Hovorka, M. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.

- Domańska, U., & Hovorka, M. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Hallas, G. (Ed.). (2006). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- Domańska, U., & Hovorka, M. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.

-

Reddit. (2023, February 11). Boronic acids being gooey. r/OrganicChemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethylphenylboronic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Thermodynamics of aqueous solutions of boric acid. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

- da Silva, F. C., et al. (2018).

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Wang, B., & Springsteen, G. (2005). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Journal of the American Chemical Society, 127(12), 4268–4269.

-

UNT Digital Library. (n.d.). Literature Review of Boric Acid Solubility Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental investigation on the influence of boric acid on the solubility of carbon dioxide in aqueous solutions of potassium hydroxide. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

MDPI. (2023, December 6). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Boronic Acid Compounds as Potential Pharmaceutical Agents. Retrieved from [Link]

-

MDPI. (2021, February 23). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Retrieved from [Link]

-

ResearchGate. (2024, January 12). Polarity of Aqueous Solutions. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

YouTube. (2025, December 6). How Does Polarity Affect Solvent Choice In Chemistry?. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from [Link]

-

PubChem. (n.d.). (4-Formyl-3,5-dimethoxyphenyl)boronic acid. Retrieved from [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. caymanchem.com [caymanchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. bioassaysys.com [bioassaysys.com]

- 14. reddit.com [reddit.com]

A Senior Application Scientist's Guide to 3,5-Dimethylbiphenyl-4-ylboronic Acid for Advanced Research

This guide provides an in-depth technical overview of 3,5-Dimethylbiphenyl-4-ylboronic acid, a crucial building block for researchers, medicinal chemists, and drug development professionals. With full editorial control, this document is structured to deliver not just data, but actionable, field-proven insights grounded in scientific integrity. We will explore its commercial sourcing, quality control considerations, and a detailed application in the robust Suzuki-Miyaura cross-coupling reaction.

Introduction to a Key Synthetic Intermediate

3,5-Dimethylbiphenyl-4-ylboronic acid (CAS No. 1057654-43-9) is a biaryl boronic acid that serves as a versatile and valuable reagent in modern organic synthesis. Its structure, featuring a biphenyl core with methyl and boronic acid functionalities, makes it an ideal participant in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The primary utility of this compound lies in its ability to form carbon-carbon bonds with high efficiency and selectivity, a cornerstone of contemporary drug discovery and material science.

Commercial Sourcing and Supplier Evaluation

The reliable sourcing of high-quality starting materials is paramount for reproducible and successful research. 3,5-Dimethylbiphenyl-4-ylboronic acid is available from a range of specialized chemical suppliers. When selecting a vendor, researchers should consider not only price but also purity, availability, and the quality of accompanying technical documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a comparative table of several commercial suppliers for this reagent. Please note that stock levels and pricing are subject to change, and it is advisable to contact the suppliers directly for the most current information.

| Supplier | Product Number | Purity | Pack Size(s) | Availability |

| BLDpharm | BD236717 | >95% | 1g, 5g | Inquire |

| AOBChem | 18467 | 97% | 250mg, 500mg, 1g | In Stock (USA & China) |

| Chemsigma | CHEMSIGMA-81380043 | N/A | Inquire | Inquire |

| AChemBlock | N27209 | 95% | Inquire | Inquire |

| Combi-Blocks | N/A | >95% | Inquire | Inquire |

Quality Control and Specification Analysis for Boronic Acids

The purity and stability of boronic acids are critical for their successful application, particularly in sensitive catalytic reactions. Researchers should be aware of the common impurities and degradation pathways associated with this class of compounds.

Key Quality Control Parameters:

-

Purity Assessment: The purity of 3,5-Dimethylbiphenyl-4-ylboronic acid is typically determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥95% is generally acceptable for most synthetic applications.

-

Anhydride Formation: A common issue with boronic acids is the propensity to form cyclic anhydrides (boroxines) through intermolecular dehydration. While this is often a reversible process under reaction conditions, the presence of significant amounts of boroxine can affect the stoichiometry of the reaction. It is advisable to store the reagent in a desiccator to minimize moisture exposure.

-

Protodeboronation: This is a decomposition pathway where the C-B bond is cleaved, resulting in the formation of the corresponding biphenyl without the boronic acid functionality. This can be minimized by storing the compound under an inert atmosphere and away from strong acids or bases.

A Certificate of Analysis from the supplier should provide data on the purity and identity of the compound, often including NMR and/or mass spectrometry data.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a boronic acid and an organohalide.[3] This reaction is widely valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of reactants.[1]

The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of 3,5-Dimethylbiphenyl-4-ylboronic acid with an aryl bromide. This protocol is based on established methodologies for similar couplings and serves as a robust starting point for optimization.

Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-Dimethylbiphenyl-4-ylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically a 4:1 ratio of an organic solvent like 1,4-dioxane to water. Subsequently, add a base, such as potassium carbonate (K₂CO₃, 2.0 equivalents). The aqueous base is crucial for the activation of the boronic acid in the catalytic cycle.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material (aryl bromide) is consumed. Reaction times can vary from 2 to 24 hours depending on the reactivity of the coupling partners.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.

Mechanism of the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is essential for troubleshooting and optimizing the reaction. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex. This is often the rate-limiting step of the reaction.

-

Transmetalation: In the presence of a base, the boronic acid (Ar'-B(OH)₂) forms a boronate species, which then transfers its organic group (Ar') to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups (Ar and Ar') on the Pd(II) complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling 3,5-Dimethylbiphenyl-4-ylboronic acid.

-

Hazard Identification: This compound is generally classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended. The compound should be stored under an inert atmosphere to prevent degradation.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

3,5-Dimethylbiphenyl-4-ylboronic acid is a valuable and versatile building block for the synthesis of complex biaryl compounds. Its commercial availability from multiple suppliers, coupled with its reliable performance in robust reactions like the Suzuki-Miyaura coupling, makes it an important tool for researchers in drug discovery and materials science. By understanding the principles of sourcing, quality control, and application outlined in this guide, scientists can effectively leverage this reagent to advance their research goals.

References

-

Chemsigma. (n.d.). 3,5-Dimethylbiphenyl-4-ylboronic acid. Retrieved from [Link]

-

AOBChem. (n.d.). 3,5-Dimethylbiphenyl-4-ylboronic acid. Retrieved from [Link]

-

Rossi, S., et al. (2018). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal, 24(65), 17164-17181. Retrieved from [Link]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 3. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1057654-43-9|(3,5-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid|BLD Pharm [bldpharm.com]

Role of 3,5-Dimethylbiphenyl-4-ylboronic acid in organic synthesis

An In-Depth Technical Guide to the Role of 3,5-Dimethylbiphenyl-4-ylboronic Acid in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this transformation are organoboron reagents, particularly boronic acids, which serve as versatile and stable coupling partners.[1] This technical guide provides an in-depth exploration of a specialized reagent, 3,5-Dimethylbiphenyl-4-ylboronic acid , designed for researchers, chemists, and drug development professionals. We will dissect its structural attributes, elucidate its pivotal role within the Suzuki-Miyaura catalytic cycle, provide field-proven experimental protocols, and discuss the strategic advantages its unique biphenyl scaffold offers in the synthesis of complex molecular architectures.

Introduction: The Ascendancy of Boronic Acids in C-C Bond Formation

The ability to selectively construct carbon-carbon bonds is fundamental to organic chemistry. Among the myriad of methods developed, the Suzuki-Miyaura coupling has achieved preeminence due to its mild reaction conditions, broad substrate scope, and the low toxicity of its boron-containing reagents.[2] Boronic acids (R-B(OH)₂) are highly attractive for synthetic applications because they are generally stable, crystalline solids that are easy to handle and exhibit moderate reactivity.[1][3] Their utility extends beyond Suzuki-Miyaura coupling to include applications in Chan-Lam amination, Brown oxidation, and as building blocks for complex molecular sensors and materials.[1] The impact of these reagents is particularly profound in the pharmaceutical industry, where the Suzuki-Miyaura reaction accounts for a significant percentage of all C-C bond-forming processes employed in drug discovery and manufacturing.[1]

This guide focuses on 3,5-Dimethylbiphenyl-4-ylboronic acid , a bespoke reagent whose structure is anticipated to offer distinct steric and electronic advantages in the synthesis of biaryl and poly-aryl compounds, which are privileged motifs in many pharmaceutical agents and functional materials.

Compound Profile: 3,5-Dimethylbiphenyl-4-ylboronic Acid

The efficacy of a boronic acid in a cross-coupling reaction is intrinsically linked to its molecular structure. The architecture of 3,5-Dimethylbiphenyl-4-ylboronic acid provides a unique combination of features that influence its reactivity and the properties of the resulting products.

Structural Features:

-

Boronic Acid Moiety: The -B(OH)₂ group is the reactive center, participating directly in the transmetalation step of the Suzuki-Miyaura cycle.

-

Biphenyl Scaffold: The extended biphenyl system provides a rigid, planar backbone, often desired in materials science (e.g., for liquid crystals) and in medicinal chemistry for creating ligands that can interact with biological targets.

-

3,5-Dimethyl Substitution: The two methyl groups ortho to the boronic acid and flanking the biphenyl linkage exert significant steric and electronic influence.

-

Steric Hindrance: The methyl groups can influence the dihedral angle between the two phenyl rings and may sterically direct the coupling reaction, potentially leading to higher selectivity.

-

Electronic Effect: As electron-donating groups, the methyl substituents can modulate the nucleophilicity of the ipso-carbon attached to the boron atom, thereby affecting the rate of transmetalation.

-

Physicochemical and Safety Data

A comprehensive understanding of a reagent's properties is critical for its safe and effective implementation in any synthetic workflow.

| Property | Value | Source |

| CAS Number | 1057654-43-9 | [4] |

| Molecular Formula | C₁₄H₁₅BO₂ | [4] |

| Molecular Weight | 226.08 g/mol | [4] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [4][5] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [4][5] |

| Storage | Store in a cool, dry, well-ventilated area. Often requires cold-chain transportation. | [4] |

Note: This data is based on available supplier information and may vary. Always consult the specific Safety Data Sheet (SDS) provided by the vendor before use.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary and most powerful application of 3,5-Dimethylbiphenyl-4-ylboronic acid is its role as an organoboron partner in the Suzuki-Miyaura reaction. This reaction facilitates the synthesis of a biaryl compound by coupling the boronic acid with an organohalide (or triflate).[2][6]

The Palladium Catalytic Cycle: A Mechanistic Deep Dive

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[7] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which inserts itself into the carbon-halide bond of the organohalide (Ar¹-X). This is typically the rate-determining step and results in a Pd(II) intermediate.[6][7]

-

Transmetalation: This crucial step involves the transfer of the organic group (Ar²) from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃).[8] The base converts the neutral boronic acid into a more nucleophilic boronate species [Ar²-B(OH)₃]⁻, which readily transfers its aryl group to the electrophilic Pd(II) complex, displacing the halide.[8] The presence of the 3,5-dimethyl groups on the biphenyl moiety of our target molecule influences the electronic character of the aryl group being transferred, thereby impacting the kinetics of this step.

-

Reductive Elimination: The final step involves the two organic groups (Ar¹ and Ar²) coupling together and detaching from the palladium center, forming the new C-C bond of the desired biaryl product (Ar¹-Ar²). This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]

Visualization of the Catalytic Cycle

The logical flow of the Suzuki-Miyaura reaction is best represented visually.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

The following protocol is a representative, self-validating system for the Suzuki-Miyaura coupling of 3,5-Dimethylbiphenyl-4-ylboronic acid with an aryl bromide. The causality behind each step is explained to ensure reproducibility and understanding.

Synthesis of a Representative Terphenyl Compound

Reaction: Coupling of 3,5-Dimethylbiphenyl-4-ylboronic acid with 4-bromoanisole.

Reactants:

-

3,5-Dimethylbiphenyl-4-ylboronic acid (1.1 eq)

-

4-Bromoanisole (1.0 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq) - Catalyst precursor.

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq) - A bulky, electron-rich phosphine ligand that stabilizes the Pd(0) species and promotes oxidative addition.

-

Potassium Phosphate (K₃PO₄) (3.0 eq) - The base required to activate the boronic acid for transmetalation.[9]

-

Solvent: Toluene/Water (e.g., 10:1 v/v) - A biphasic system is common; the organic phase solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base.[10]

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add a magnetic stir bar. Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Causality: The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation. An inert atmosphere is critical for catalytic activity.

-

Reagent Addition: Under a positive pressure of inert gas, add 3,5-Dimethylbiphenyl-4-ylboronic acid, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Solvent Addition: Add the degassed toluene and water via syringe. Causality: Degassing the solvents (e.g., by sparging with Argon) removes dissolved oxygen, further protecting the catalyst.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material (4-bromoanisole) is consumed. Causality: Heating provides the necessary activation energy for the reaction, particularly the oxidative addition step.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and then brine. Causality: The washes remove the inorganic base and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure terphenyl product. Causality: Chromatography separates the desired product from the catalyst residue, ligand, and any unreacted starting materials or byproducts.

Experimental Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1057654-43-9|(3,5-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 5. 3,5-Dimethylphenylboronic acid | C8H11BO2 | CID 2734349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols for the Synthesis of Biaryl Compounds Using 3,5-Dimethylbiphenyl-4-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Biaryls and the Suzuki-Miyaura Coupling

The biaryl motif is a privileged scaffold frequently encountered in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its prevalence stems from the unique structural and electronic properties conferred by the C(sp²)-C(sp²) bond, which often plays a critical role in modulating biological activity and material characteristics. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these vital compounds.[2][3] This is due to its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of the requisite organoboron reagents.[3][4]

This guide focuses on the application of a specific, sterically demanding building block, 3,5-Dimethylbiphenyl-4-ylboronic acid , in the synthesis of complex biaryl structures. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide expert insights into optimizing reaction conditions for challenging substrates, and present a detailed, reproducible experimental protocol.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount for rational troubleshooting and optimization. The process is a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[5] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, stabilized by ligands (L), inserting into the carbon-halide bond of the aryl halide (Ar¹-X). This step forms a Pd(II) intermediate. The rate of this step is often dependent on the halide, with reactivity typically following the trend I > Br > OTf >> Cl.[5]

-

Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The boronic acid (Ar²-B(OH)₂) must first be activated by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species [Ar²-B(OH)₃]⁻. This boronate then displaces the halide on the Pd(II) complex to form a new intermediate where both aryl groups are bound to the palladium.

-

Reductive Elimination: In the final step, the two aryl groups (Ar¹ and Ar²) couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is often accelerated by the use of bulky, electron-rich ligands.[7]

Below is a visualization of this fundamental process.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 3,5-Dimethylbiphenyl-4-ylboronic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: The Unique Role of a Substituted Biphenyl Boronic Acid in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the rational design and efficient synthesis of complex molecular architectures are paramount.[1] Among the vast arsenal of synthetic tools, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the construction of biaryl moieties, which are privileged structures in many biologically active compounds.[2] This guide focuses on a highly valuable, yet specific building block: 3,5-Dimethylbiphenyl-4-ylboronic acid . Its strategic application lies in its ability to introduce a sterically hindered and electronically tuned biphenyl scaffold, a key structural motif in a variety of therapeutic agents. This document provides an in-depth exploration of its properties, applications, and detailed protocols for its use in the synthesis of pharmaceutical intermediates, with a particular focus on the development of novel oncology therapeutics.

The unique substitution pattern of 3,5-Dimethylbiphenyl-4-ylboronic acid, with methyl groups flanking the biphenyl linkage, offers several advantages in drug design. These methyl groups can enforce a twisted conformation of the biphenyl system, which can be crucial for optimizing interactions with biological targets. Furthermore, they can enhance metabolic stability by sterically shielding otherwise susceptible positions from enzymatic degradation. Understanding the nuances of employing this reagent is therefore critical for medicinal chemists and process development scientists aiming to accelerate their drug discovery programs.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe implementation in any synthetic protocol.

Table 1: Physicochemical Properties of 3,5-Dimethylbiphenyl-4-ylboronic acid

| Property | Value | Source |

| CAS Number | 1057654-43-9 | [3] |

| Molecular Formula | C₁₄H₁₅BO₂ | [4] |

| Molecular Weight | 226.08 g/mol | [4] |

| Appearance | Off-white solid | [5] |

| Melting Point | 242 - 247 °C | [5] |

Safety and Handling:

3,5-Dimethylbiphenyl-4-ylboronic acid is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[5][6]

Core Application: Synthesis of a Key Intermediate for the MDM2 Inhibitor AA-115/APG-115

A prime example of the strategic use of 3,5-Dimethylbiphenyl-4-ylboronic acid is in the synthesis of a key intermediate for the potent and orally active Murine Double Minute 2 (MDM2) inhibitor, AA-115 (also known as APG-115 or Alrizomadlin).[7][8] MDM2 is a key negative regulator of the p53 tumor suppressor, and its inhibition is a promising strategy in cancer therapy.[9] The synthesis of AA-115 involves a crucial Suzuki-Miyaura coupling step to introduce the 3,5-dimethylbiphenyl moiety.

The following diagram illustrates the key bond formation facilitated by this reagent:

Caption: Key Suzuki-Miyaura coupling step in the synthesis of an AA-115/APG-115 intermediate.

Detailed Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for Suzuki-Miyaura couplings in the synthesis of complex pharmaceutical intermediates. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents:

-

3,5-Dimethylbiphenyl-4-ylboronic acid (1.0 eq)

-

Appropriate aryl halide (e.g., aryl bromide or chloride) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.02 - 0.05 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of toluene/water or dioxane/water)

-

Inert gas (Nitrogen or Argon)

Experimental Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.2 eq), 3,5-Dimethylbiphenyl-4-ylboronic acid (1.0 eq), and the base (2.0 - 3.0 eq).

-

Rationale: The use of a flame-dried flask and an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst and the degradation of the boronic acid. An excess of the aryl halide is often used to ensure complete consumption of the more valuable boronic acid. The choice of base is critical for the activation of the boronic acid and the overall reaction rate.

-

-

Inerting the System: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Rationale: This step ensures that the reaction is carried out under strictly anaerobic conditions, which is essential for the stability and catalytic activity of the Pd(0) species.

-

-

Solvent and Catalyst Addition: Add the anhydrous solvent to the flask, followed by the palladium catalyst.

-

Rationale: The solvent choice depends on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic reactants and the inorganic base. The catalyst is added last to minimize its exposure to air.

-

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Rationale: The elevated temperature is necessary to drive the reaction to completion. Vigorous stirring ensures efficient mixing of the heterogeneous mixture. Reaction monitoring is essential to determine the point of complete consumption of the starting materials and to prevent the formation of byproducts due to prolonged heating.

-

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Rationale: The aqueous work-up removes the inorganic base and other water-soluble impurities. Drying the organic layer is necessary before solvent evaporation to prevent the presence of water in the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.

-

Rationale: Column chromatography is a standard technique for purifying organic compounds based on their polarity, allowing for the isolation of the target molecule from unreacted starting materials and byproducts.

-

Workflow Diagram:

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Conclusion: A Versatile Building Block for Advancing Pharmaceutical Synthesis

3,5-Dimethylbiphenyl-4-ylboronic acid has proven to be a valuable and versatile building block in the synthesis of complex pharmaceutical intermediates. Its unique structural features allow for the introduction of a sterically hindered and electronically modulated biphenyl moiety, which can be instrumental in optimizing the pharmacological properties of a drug candidate. The detailed protocol for the Suzuki-Miyaura coupling reaction provided herein, along with the rationale behind each step, offers a robust framework for researchers and scientists in the field of drug development. As the demand for novel and more effective therapeutics continues to grow, the strategic use of specialized building blocks like 3,5-Dimethylbiphenyl-4-ylboronic acid will undoubtedly play an increasingly important role in the future of pharmaceutical synthesis.

References

-

BoronPharm. (n.d.). 3,5-Dimethylbiphenyl-4-ylboronic acid. Retrieved from [Link]

- Aguilar, A., Lu, J., Liu, L., Du, D., Bernard, D., McEachern, D., ... & Wang, S. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839.

-

PubMed. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Retrieved from [Link]

- Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry.

- Google Patents. (n.d.). US5952375A - Compounds and methods for synthesis and therapy.

-

ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]

- Google Patents. (n.d.). US6051709A - Process for the diastereoselective synthesis of nucleoside analogues.

-

ACS Publications. (2017). Discovery of 4-((3′ R ,4′ S ,5′ R )-6″-Chloro-4′-(3-chloro-2 .... Retrieved from [Link]

Sources

- 1. Frontiers | MDM2 inhibitor APG-115 synergizes with ABT-199 to induce cell apoptosis in chronic lymphocytic leukemia [frontiersin.org]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. US5952375A - Compounds and methods for synthesis and therapy - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

Mastering the Challenge: A Guide to Reaction Setup for Sterically Hindered Suzuki-Miyaura Coupling

An Application Guide for Researchers

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds, particularly for biaryl structures.[1] Its widespread adoption in pharmaceuticals and materials science stems from its functional group tolerance and the stability of its organoboron reagents.[1][2] However, when synthetic targets involve the coupling of sterically congested fragments—such as those required for creating di-, tri-, or even tetra-ortho-substituted biaryls—the reaction encounters significant mechanistic hurdles that can dramatically reduce yields or halt the reaction entirely.[3][4]

This guide provides an in-depth exploration of the principles and protocols necessary to overcome these challenges. We will dissect the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to confidently approach and optimize these demanding transformations.

The Mechanistic Bottleneck: Why Steric Crowding Stalls the Catalytic Cycle

The efficiency of the Suzuki-Miyaura coupling relies on a delicate sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5] Steric hindrance, imposed by bulky substituents near the reaction centers of the aryl halide or the organoboron partner, can negatively impact each stage. The slow reaction rates observed in these couplings are often attributed to the inhibition of the reductive elimination step, which is sterically demanding.[3][4][6]

-

Oxidative Addition: The initial insertion of the Palladium(0) catalyst into the aryl-halide bond can be slowed by bulky ortho-substituents that shield the carbon-halogen bond.

-

Transmetalation: The transfer of the organic group from the boron atom to the palladium center requires the formation of a transient intermediate. Steric clash between the ligands on the palladium and the bulky coupling partners can raise the energy barrier for this step.

-

Reductive Elimination: This final, product-forming step is often the rate-limiting step in hindered couplings.[3] The two bulky organic fragments must orient themselves cis to one another on the palladium center before the C-C bond can form. Severe steric repulsion between ortho-substituents can make attaining this geometry exceptionally difficult, preventing the catalyst from turning over efficiently.

// Nodes Pd0 [label="Pd(0)L\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="Ar-X\n(Aryl Halide)"]; OA_Complex [label="L-Pd(II)(Ar)(X)\n(Oxidative Addition)", fillcolor="#FBBC05", fontcolor="#202124"]; Boronate [label="Ar'-B(OR)₃⁻\n(Activated Boronate)"]; Trans_Complex [label="L-Pd(II)(Ar)(Ar')\n(Transmetalation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-Ar'\n(Biaryl Product)"]; Base [label="Base (e.g., K₃PO₄)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OH)₂"];

// Edges Pd0 -> OA_Complex [label=" Oxidative Addition\n(Can be slow if Ar is hindered)"]; ArX -> OA_Complex; Base -> Boronate; BoronicAcid -> Boronate [label=" Activation"]; OA_Complex -> Trans_Complex [label=" Transmetalation\n(Hindered by bulky Ar, Ar')"]; Boronate -> Trans_Complex; Trans_Complex -> Product [label=" Reductive Elimination\n(Often Rate-Limiting Step\nfor hindered substrates)"]; Product -> Pd0 [style=invis]; // for layout Trans_Complex -> Pd0 [label=" Regeneration"];

// Invisible edges for alignment edge [style=invis]; ArX -> BoronicAcid; BoronicAcid -> Base; } dot Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.

Core Strategy: Assembling the Optimal Reaction Environment

Success in sterically demanding couplings hinges on the rational selection of four key components: the palladium-ligand combination, the base, the solvent, and the temperature. Each parameter must be tuned to accelerate the kinetically challenging steps of the catalytic cycle.

The Catalyst System: The Power of Palladium and Ligand Design

While various palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, the true driver of success is the phosphine ligand.[2][7] For hindered couplings, standard ligands like PPh₃ are ineffective. The field has been revolutionized by the development of bulky and electron-rich monophosphine ligands, which are essential for promoting the difficult oxidative addition and reductive elimination steps.[2][4]

Key Ligand Classes for Hindered Couplings:

-

Buchwald Biaryl Phosphines: This class of ligands is the undisputed workhorse for challenging Suzuki couplings.[8] Their design features a bulky biaryl backbone and electron-rich dialkylphosphino groups. This architecture creates a sterically demanding environment around the palladium center that promotes reductive elimination while remaining sufficiently reactive for oxidative addition.[9]

-